1H-1,2,4-triazole-3-carbaldehyde
Overview
Description
1H-1,2,4-Triazole-3-carbaldehyde is a heterocyclic compound with the molecular formula C3H3N3O. It is a derivative of triazole, a five-membered ring containing three nitrogen atoms. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, materials science, and organic synthesis .
Mechanism of Action
Mode of Action
Triazole compounds are known to interact with their targets through various mechanisms, such as hydrogen bonding and van der waals interactions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1H-1,2,4-triazole-3-carbaldehyde . These factors include temperature, pH, and the presence of other substances in the environment.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-1,2,4-Triazole-3-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-dimethylaminoacrolein with 4-nitrophenyl azide in the presence of a catalyst can yield this compound . Another method involves the hydroxymethylation of 1H-1,2,4-triazole followed by oxidation and esterification .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthesis techniques. These methods often utilize commercially available starting materials and aim for high yield and purity. For example, the use of 3-dimethylaminoacrolein and 4-nitrophenyl azide in a one-step multigram scale synthesis has been reported .
Chemical Reactions Analysis
Types of Reactions: 1H-1,2,4-Triazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The triazole ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
1H-1,2,4-Triazole-3-carbaldehyde has a wide range of applications in scientific research:
Comparison with Similar Compounds
1H-1,2,4-Triazole-3-carbaldehyde can be compared with other similar compounds, such as:
1H-1,2,3-Triazole-4-carbaldehyde: This compound has a similar structure but differs in the position of the nitrogen atoms in the ring.
1H-Indole-3-carbaldehyde: Another heterocyclic compound with a different ring structure but similar functional groups.
Uniqueness: this compound is unique due to its specific arrangement of nitrogen atoms in the triazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
1H-1,2,4-triazole-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3O/c7-1-3-4-2-5-6-3/h1-2H,(H,4,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMOYZFGGVGWRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=N1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31708-25-5 | |
Record name | 4H-1,2,4-triazole-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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